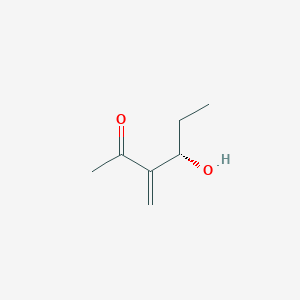
(4S)-4-Hydroxy-3-methylidenehexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Hydroxy-3-methylidenehexan-2-one, also known as HDMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
(4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines, resulting in the reduction of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that (4S)-4-Hydroxy-3-methylidenehexan-2-one exhibits significant antioxidant and anti-inflammatory effects in vitro and in vivo. (4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to protect against oxidative stress-induced cell death, reduce inflammation in animal models of colitis, and improve cognitive function in aging mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4S)-4-Hydroxy-3-methylidenehexan-2-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that (4S)-4-Hydroxy-3-methylidenehexan-2-one is relatively expensive compared to other chiral building blocks, which may limit its widespread use in organic synthesis.
Orientations Futures
Future research on (4S)-4-Hydroxy-3-methylidenehexan-2-one could focus on its potential applications in the development of natural health products, as well as its use as a precursor for the synthesis of pharmaceuticals. Additionally, further studies could investigate the potential of (4S)-4-Hydroxy-3-methylidenehexan-2-one in the treatment of neurodegenerative diseases and cancer.
Méthodes De Synthèse
(4S)-4-Hydroxy-3-methylidenehexan-2-one can be synthesized through the reaction of 4-hydroxy-3-methylbut-2-en-1-yl acetate with methylmagnesium bromide in the presence of a copper catalyst. This method has been optimized to yield high purity (4S)-4-Hydroxy-3-methylidenehexan-2-one with a yield of up to 85%.
Applications De Recherche Scientifique
(4S)-4-Hydroxy-3-methylidenehexan-2-one has been studied for its potential applications in various fields, including as a flavoring agent, a precursor for the synthesis of pharmaceuticals, and as a chiral building block for organic synthesis. Additionally, (4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the development of natural health products.
Propriétés
Numéro CAS |
151061-58-4 |
|---|---|
Nom du produit |
(4S)-4-Hydroxy-3-methylidenehexan-2-one |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-3-methylidenehexan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h7,9H,2,4H2,1,3H3/t7-/m0/s1 |
Clé InChI |
QJDSREBWOROHEM-ZETCQYMHSA-N |
SMILES isomérique |
CC[C@@H](C(=C)C(=O)C)O |
SMILES |
CCC(C(=C)C(=O)C)O |
SMILES canonique |
CCC(C(=C)C(=O)C)O |
Synonymes |
2-Hexanone, 4-hydroxy-3-methylene-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)
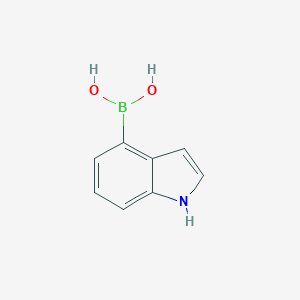
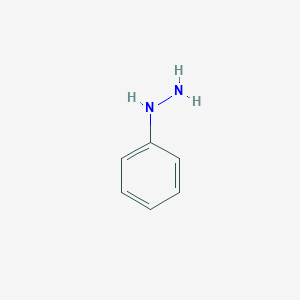
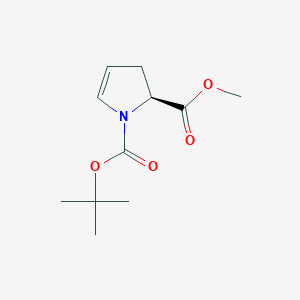
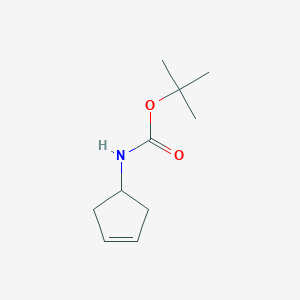
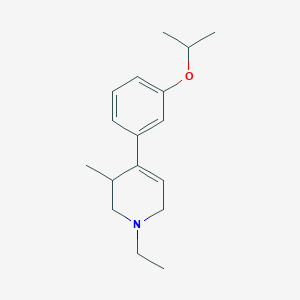
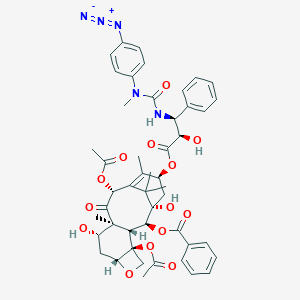
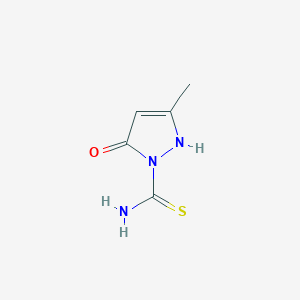

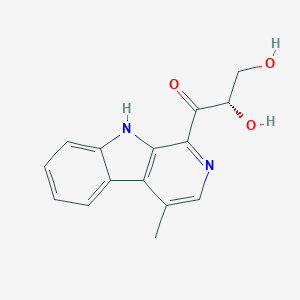
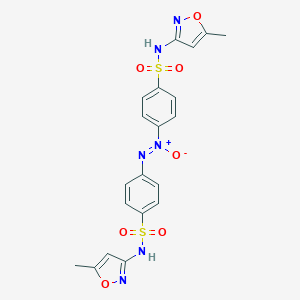
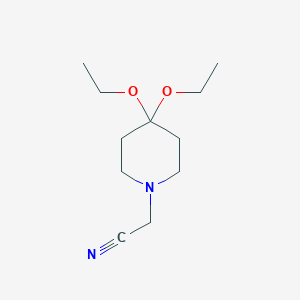
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)